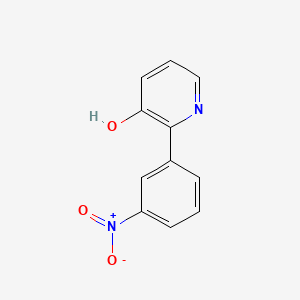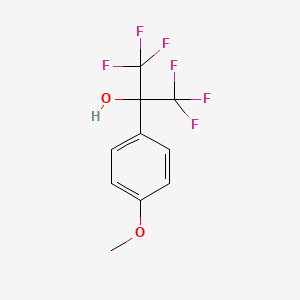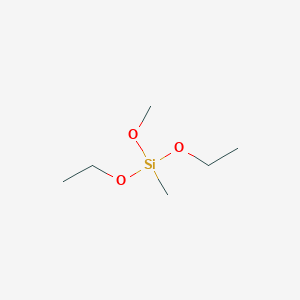
聚二乙氧基硅氧烷,(45-47% SiO2)
描述
Polydiethoxysiloxane (PDES), also known as polydiethylsiloxane or PDES 45-47% SiO2, is a silicone-based polymer. It possesses increased viscosity until gelation or precipitation and is used as a binder in investment casting and in zinc-rich paints .
Synthesis Analysis
The synthesis of similar silicon-based polymers often involves processes such as sol–gel chemistry, aging, and drying . The effects of different silicon sources on the mechanical properties of silica aerogels are summarized .Molecular Structure Analysis
Polydiethoxysiloxane belongs to the silicone polymer family . It has a molecular formula of C6H16O3Si and a molecular weight of 164.27 g/mol.Physical And Chemical Properties Analysis
Polydiethoxysiloxane has a density of 1.12-1.15 g/mL at 25°C . It is a silicone-based polymer with a wide range of applications across various fields.科学研究应用
Microfluidic Systems
Polydiethoxysiloxane is extensively used in the development of microfluidic devices . These devices leverage the unique properties of the compound, such as its biocompatibility , flexibility , and chemical inertness . Microfluidic systems benefit from the compound’s ability to create intricate channel patterns that can handle small volumes of fluids, making it ideal for applications in lab-on-a-chip technologies and point-of-care diagnostics .
Biomedical Devices
The biocompatibility and corrosion resistance of Polydiethoxysiloxane make it suitable for various biomedical applications. It’s used in the manufacturing of implantable devices , drug delivery systems , and prosthetics . Its flexibility and durability are crucial for devices that require long-term implantation within the human body.
Electronic Components
In the electronics industry, Polydiethoxysiloxane serves as an excellent material for insulation and protection of electronic components . Its thermal stability and gas permeability are beneficial for encapsulating sensitive parts, ensuring they remain operational under various environmental conditions.
Membranes for Filtering and Pervaporation
The compound’s hyperplastic characteristics and hydrophobicity are exploited in creating membranes for filtering and pervaporation processes . These membranes are used to separate mixtures based on molecular size or to remove volatile organic compounds from water, contributing significantly to water purification and wastewater treatment .
Sensors and Coatings
Polydiethoxysiloxane’s flexibility and corrosion resistance make it an ideal choice for sensors and protective coatings . Sensors made from this material can detect a wide range of physical and chemical stimuli, while coatings provide a durable layer that protects various surfaces from environmental damage.
Energy Harvesting Systems
The material’s properties are also harnessed in energy harvesting systems , such as flexible solar panels and piezoelectric devices . These systems benefit from the compound’s ability to withstand mechanical stress and maintain performance over time, which is essential for converting ambient energy into usable electrical power.
未来方向
Future research directions could involve improving the photocatalytic performance of silicon-based materials , investigating the combined interaction of mesoporous silica (SiO2) and photocatalytic titanium dioxide (TiO2) nanoparticles with lipid membranes , and exploring the use of Polydiethoxysiloxane in various applications.
作用机制
Target of Action
Diethoxy-methoxy-methylsilane, also known as Polydiethoxysiloxane, is a type of organosilicon compoundIt is primarily used in the production of silicon-based polymers and in various industrial processes .
Mode of Action
The compound interacts with its targets through chemical reactions, particularly hydrolysis and condensation, leading to the formation of siloxane bonds. These reactions result in the creation of silicon-based polymers, which have a wide range of applications due to their unique properties such as thermal stability, flexibility, and resistance to water and chemicals .
Biochemical Pathways
These polymers can interact with various biological and chemical systems, potentially affecting multiple pathways .
Result of Action
The primary result of diethoxy-methoxy-methylsilane’s action is the formation of silicon-based polymers. These polymers have a wide range of applications, including use in sealants, adhesives, lubricants, medical devices, cosmetics, and insulation materials .
Action Environment
The action of diethoxy-methoxy-methylsilane can be influenced by various environmental factors. For instance, the presence of water can accelerate the hydrolysis and condensation reactions involving this compound. Additionally, temperature and pH can also affect the rate and extent of these reactions .
属性
IUPAC Name |
diethoxy-methoxy-methylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O3Si/c1-5-8-10(4,7-3)9-6-2/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVODZCTKMTLTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(OC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, methyldiethoxymethoxy- | |
CAS RN |
68412-37-3 | |
| Record name | Silicic acid (H4SiO4), tetraethyl ester, hydrolyzed | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid (H4SiO4), tetraethyl ester, hydrolyzed | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



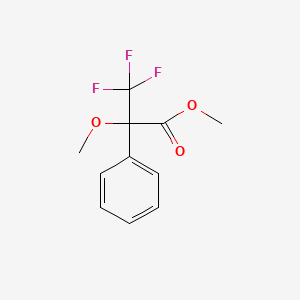
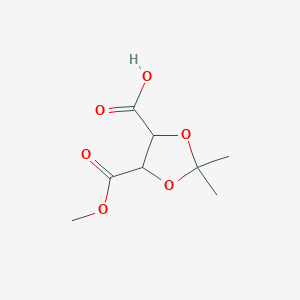
![4-n-Butyl-4'-[4-(trifluoromethoxy)phenyl]bicyclohexyl](/img/structure/B6320627.png)
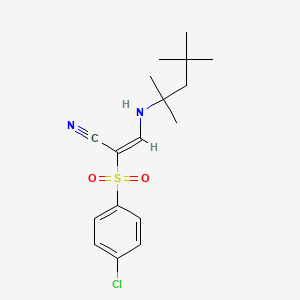
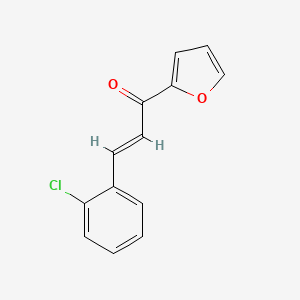

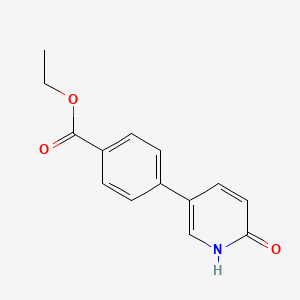
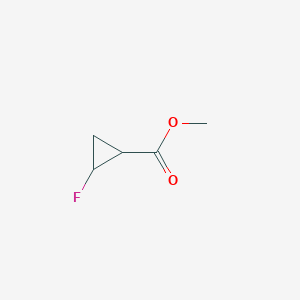

![1-[2-(Benzyloxy)phenyl]propan-2-one, 97%](/img/structure/B6320660.png)

